2-(2-Ethoxyethoxy)ethyl carbamate

Descripción general

Descripción

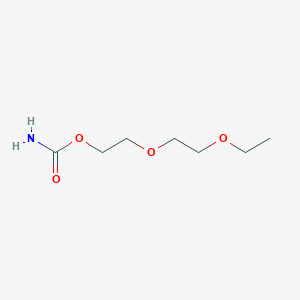

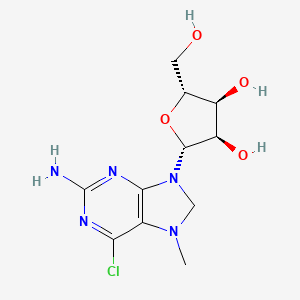

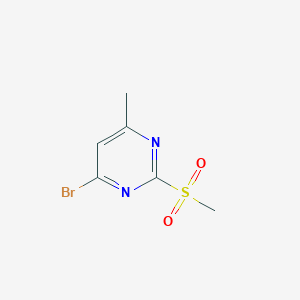

“2-(2-Ethoxyethoxy)ethyl carbamate” is an organic compound with the CAS Number: 1379303-63-5 . It has a molecular weight of 177.2 and is a liquid at room temperature . It contains a total of 27 atoms; 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .

Synthesis Analysis

The synthesis of ethyl carbamate, a related compound, is known to occur from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Molecular Structure Analysis

The InChI code for “2-(2-Ethoxyethoxy)ethyl carbamate” is1S/C7H15NO4/c1-2-10-3-4-11-5-6-12-7(8)9/h2-6H2,1H3,(H2,8,9) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule . Chemical Reactions Analysis

Ethyl carbamate, a related compound, is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Physical And Chemical Properties Analysis

“2-(2-Ethoxyethoxy)ethyl carbamate” is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Insecticide Synergy

2-(2-Ethoxyethoxy)ethyl carbamate, known as sesamex, is identified as an effective synergist for carbamate insecticides. It enhances the efficacy of these insecticides against various strains of house flies, including those resistant to DDT and parathion. Notably, sesamex synergizes with carbamates at higher insecticide/synergist ratios than usual, indicating a unique mechanism of action (Eldefrawi et al., 1960).

Juvenile Hormone Activity

Sesamex and related compounds have been tested for juvenile hormone activity, particularly in the yellow mealworm. The research shows that sesamex and certain derivatives possess significant hormone-like effects. This application suggests potential in pest control and developmental biology studies (Redfern et al., 1970).

Chemical Synthesis and Reactions

2-(2-Ethoxyethoxy)ethyl carbamate is also significant in chemical synthesis. For instance, its derivatives have been used in creating silicon-containing aziridines, demonstrating its role in organometallic chemistry. This application is crucial for developing new materials and studying chemical reactions (Lukevics et al., 1986).

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Ethoxyethoxy)ethyl carbamate is Acetylcholinesterase (ACHE) . This enzyme plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

2-(2-Ethoxyethoxy)ethyl carbamate, like other carbamates, inhibits the action of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, a neuromediator agent, leading to an increase in acetylcholine at nerve synapses or neuromuscular junctions . This results in continuous transmission of nerve impulses and uncontrolled muscle contractions .

Biochemical Pathways

The primary biochemical pathway affected by 2-(2-Ethoxyethoxy)ethyl carbamate is the cholinergic pathway . By inhibiting acetylcholinesterase, the compound disrupts the normal function of this pathway, leading to an overstimulation of the nerves due to the accumulation of acetylcholine .

Pharmacokinetics

The degradation products are excreted by the kidneys and the liver .

Action Environment

The action, efficacy, and stability of 2-(2-Ethoxyethoxy)ethyl carbamate can be influenced by various environmental factors. For instance, the compound is water-soluble and may spread in water systems . It’s also important to note that the compound’s action can be affected by the presence of other substances, such as oxidizing agents . Proper storage in a well-ventilated place is recommended to maintain its stability .

Propiedades

IUPAC Name |

2-(2-ethoxyethoxy)ethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-2-10-3-4-11-5-6-12-7(8)9/h2-6H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKFNWYUYUAOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)

![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)

![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)